molecular formula C7H11N3 B14064346 6,7,8,9-Tetrahydro-5h-[1,2,4]triazolo[1,5-a]azepine CAS No. 389607-02-7

6,7,8,9-Tetrahydro-5h-[1,2,4]triazolo[1,5-a]azepine

Cat. No.: B14064346
CAS No.: 389607-02-7
M. Wt: 137.18 g/mol
InChI Key: AKRJUOQZWQVALE-UHFFFAOYSA-N
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Description

5H-[1,2,4]Triazolo[1,5-a]azepine, 6,7,8,9-tetrahydro- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the triazole-azepine hybrid family, known for their potential therapeutic applications, particularly as non-steroidal anti-inflammatory agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5H-[1,2,4]Triazolo[1,5-a]azepine, 6,7,8,9-tetrahydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with cyclic ketones, followed by cyclization to form the triazole ring . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid.

Industrial Production Methods: Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often involve the use of commercially available reagents and optimized reaction conditions to ensure high yield and purity . The process may include steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 5H-[1,2,4]Triazolo[1,5-a]azepine, 6,7,8,9-tetrahydro- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, amines.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted triazoloazepines .

Scientific Research Applications

5H-[1,2,4]Triazolo[1,5-a]azepine, 6,7,8,9-tetrahydro- has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: 5H-[1,2,4]Triazolo[1,5-a]azepine, 6,7,8,9-tetrahydro- is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its potential as a non-steroidal anti-inflammatory agent with fewer side effects sets it apart from other similar compounds .

Properties

CAS No.

389607-02-7

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepine

InChI

InChI=1S/C7H11N3/c1-2-4-7-8-6-9-10(7)5-3-1/h6H,1-5H2

InChI Key

AKRJUOQZWQVALE-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NC=NN2CC1

Origin of Product

United States

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